Product packaging for 4-(Methylthio)-2-nitrobenzo[d]oxazole(Cat. No.:)

4-(Methylthio)-2-nitrobenzo[d]oxazole

Cat. No.: B11891872
M. Wt: 210.21 g/mol
InChI Key: SKNXCDBGQHSNHS-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-nitrobenzo[d]oxazole is a high-purity, nitro-substituted benzo[d]oxazole derivative designed for pharmaceutical and medicinal chemistry research. The benzo[d]oxazole scaffold is a privileged structure in drug discovery, known for its ability to readily bind with diverse enzymes and receptors in biological systems due to its electron-rich heterocyclic nature, which allows for multiple weak interactions like hydrogen bonding and π-π stacking . Oxazole-based compounds, including those with nitro substituents, are recognized as key synthons in developing new therapeutic agents and are extensively investigated for their broad and potent biological activities . This compound is of significant interest in the exploration of anti-inflammatory agents. Its structure is analogous to other investigated nitro-aromatic heterocycles, which have demonstrated pronounced in vivo anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and reducing the expression of inflammatory markers like TNF-α . The methylthio (-SCH3) functional group presents a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel chemical entities . Researchers can utilize this compound as a building block for synthesizing larger, biologically active structures or as a reference standard in bioactivity screening assays. It is supplied for laboratory research applications only. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor is it for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3S B11891872 4-(Methylthio)-2-nitrobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

4-methylsulfanyl-2-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3S/c1-14-6-4-2-3-5-7(6)9-8(13-5)10(11)12/h2-4H,1H3

InChI Key

SKNXCDBGQHSNHS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Methylthio 2 Nitrobenzo D Oxazole

Transformations of the Methylthio Group

The methylthio group at the 2-position of the benzoxazole (B165842) ring is a key site for chemical modification, allowing for the introduction of different functionalities and the alteration of the molecule's electronic and steric properties.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. This transformation is a common strategy to modify the electronic properties of the molecule, as the resulting sulfinyl and sulfonyl groups are strongly electron-withdrawing.

The oxidation of sulfides to sulfoxides and sulfones can be achieved using a variety of oxidizing agents. organic-chemistry.org Common reagents for this purpose include hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgorientjchem.org The chemoselectivity of the reaction, yielding either the sulfoxide or the sulfone, can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry. organic-chemistry.org For instance, the use of a milder oxidizing agent or a limited amount of a stronger one can favor the formation of the sulfoxide, while more forcing conditions or an excess of the oxidant will typically lead to the sulfone. organic-chemistry.orgorientjchem.org Biocatalytic methods using microorganisms have also been explored for the oxidation of sulfides to sulfones. orientjchem.org

The oxidation of the methylthio group in 4-(methylthio)-2-nitrobenzo[d]oxazole to the corresponding sulfonyl derivative, 4-(methylsulfonyl)-2-nitrobenzo[d]oxazole, can be accomplished using m-CPBA. organic-chemistry.org This transformation significantly enhances the electron-withdrawing nature of the substituent at the 4-position.

Table 1: Oxidation of Methylthio Group

Starting Material Reagent(s) Product(s)
This compound m-CPBA 4-(Methylsulfinyl)-2-nitrobenzo[d]oxazole

Reductive Removal of the Methylthio Moiety (e.g., using Raney nickel)

The methylthio group can be reductively cleaved from the benzoxazole ring, a process known as desulfurization. Raney nickel is a widely used reagent for this transformation. This reaction provides a method to replace the methylthio group with a hydrogen atom, effectively leading to the corresponding 2-nitrobenzo[d]oxazole. This can be a useful synthetic step if the methylthio group was initially used as a directing or activating group and is no longer needed in the final product. The reductive removal of a methylthio group at the C4 position of an oxazole (B20620) ring using Raney nickel has been reported to proceed effectively. organic-chemistry.org

Nucleophilic Substitution at the Sulfur Center

While less common for simple alkylthioethers, the sulfur atom in the methylthio group can potentially undergo nucleophilic attack, especially if the reaction leads to a stable leaving group or if the sulfur is activated. However, for this compound, reactions involving the aromatic ring are generally more prevalent due to the electron-deficient nature of the benzoxazole system.

Reactivity of the Nitro Group

The nitro group at the 2-position is a strong electron-withdrawing group and plays a crucial role in the chemical reactivity of this compound. It activates the benzoxazole ring towards nucleophilic attack and can itself undergo various transformations. vulcanchem.com

Bioreduction Pathways and Their Chemical Implications

In biological systems, the nitro group can be enzymatically reduced. This bioreduction is a key activation step for many nitroaromatic compounds with biological activity. The reduction can proceed through a one- or two-electron mechanism. nih.gov

A one-electron reduction of the nitro group initially forms a nitro radical anion. nih.gov Under aerobic conditions, this radical anion can be reoxidized back to the parent nitro compound, with the concomitant formation of a superoxide (B77818) radical anion, a process known as "futile cycling". nih.gov Under anaerobic conditions, the nitro radical anion can undergo further reduction.

Sequential two-electron reduction of the nitro group leads to the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632), and finally the corresponding amine. nih.gov These intermediates, particularly the nitroso and hydroxylamine species, are often more reactive than the parent nitro compound and can covalently modify biological macromolecules. nih.gov The specific reduction pathway and the resulting metabolites can have significant implications for the compound's biological activity and potential toxicity. nih.gov For instance, the antitubercular activity of some nitro-containing drugs is dependent on their bioreductive activation by specific enzymes within mycobacteria. nih.gov

Other Chemical Transformations Involving the Nitro Functionality

The nitro group can undergo a variety of chemical transformations in a laboratory setting. A common reaction is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is valuable as it converts a strongly electron-withdrawing group into a strongly electron-donating group, which can then be further functionalized, for example, through diazotization followed by substitution.

The nitro group also strongly activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAAr). While the benzoxazole ring itself is electron-deficient, the presence of the nitro group further enhances this property, making the ring susceptible to attack by nucleophiles.

Reactivity of the Benzo[d]oxazole Heterocycle

The reactivity of the fused heterocyclic system is influenced by the interplay of the electron-deficient oxazole ring and the substituted benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene portion of this compound is governed by the directing effects of the existing substituents: the methylthio group (-SMe), the nitro group (-NO₂), and the fused oxazole ring.

The methylthio group is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. Conversely, the nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. The benzoxazole ring itself is generally considered to be deactivating towards electrophilic attack on the benzene ring.

Given this complex interplay, predicting the precise outcome of an EAS reaction is not straightforward without experimental data. However, we can make some informed predictions. The activating effect of the methylthio group would likely be the dominant factor in determining the position of substitution. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the methylthio group. The para position (C-7) is already part of the fused ring system. The two ortho positions are C-3 (part of the oxazole ring) and C-5. Substitution at C-3 is unlikely as it is part of the heterocyclic ring. This leaves the C-5 and C-7 positions as the most probable sites for electrophilic attack. The nitro group at C-2 would sterically hinder attack at C-3 and electronically disfavor attack at the ortho (C-3) and para (C-6) positions relative to its own position.

Nitration of unsubstituted benzoxazole has been reported to yield primarily the 6-nitro derivative, with some 5-nitro isomer also being formed. This suggests a preference for substitution at the 5 and 6 positions of the benzoxazole nucleus. In the case of this compound, the powerful activating effect of the methylthio group at C-4 would likely direct incoming electrophiles to the C-5 and C-7 positions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-(Methylthio)-2,5-dinitrobenzo[d]oxazole and/or 4-(Methylthio)-2,7-dinitrobenzo[d]oxazole
BrominationBr₂, FeBr₃5-Bromo-4-(methylthio)-2-nitrobenzo[d]oxazole and/or 7-Bromo-4-(methylthio)-2-nitrobenzo[d]oxazole
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-4-(methylthio)-2-nitrobenzo[d]oxazole and/or 7-Acyl-4-(methylthio)-2-nitrobenzo[d]oxazole

Reactions at the Oxazole Ring System

The oxazole ring in this compound is generally electron-deficient, which influences its reactivity towards various reagents.

N-Alkylation: The nitrogen atom in the oxazole ring possesses a lone pair of electrons and can act as a nucleophile, making N-alkylation a feasible reaction. Studies on related nitro-substituted heterocyclic systems, such as 4-nitrobenzochalcogenadiazoles, have shown that N-alkylation can occur, often leading to a mixture of regioisomers if multiple nitrogen atoms are available for alkylation. In the case of this compound, there is only one nitrogen atom in the oxazole ring, simplifying the potential outcome. Copper-catalyzed N-alkylation of benzoxazoles with alkyl halides has been reported as an effective method. organic-chemistry.orgnih.gov It is anticipated that this compound would undergo N-alkylation to form the corresponding N-alkylated benzoxazolium salt under suitable conditions.

Oxidation at C-4: The methylthio group at the C-4 position is susceptible to oxidation. Research on analogous sulfur-containing heterocycles, such as 2-(methylthio)-benzothiazole, has demonstrated that the sulfide (B99878) can be oxidized to the corresponding sulfoxide and further to the sulfone. This suggests that the methylthio group in this compound could be selectively oxidized to a methylsulfinyl or methylsulfonyl group, which would significantly alter the electronic properties of the molecule.

Table 2: Potential Oxidation Products of the Methylthio Group

Oxidizing AgentPotential Product
Mild (e.g., H₂O₂, NaIO₄)4-(Methylsulfinyl)-2-nitrobenzo[d]oxazole
Strong (e.g., KMnO₄, m-CPBA)4-(Methylsulfonyl)-2-nitrobenzo[d]oxazole

Photolysis: The presence of the nitro group at the C-2 position suggests that this compound may exhibit interesting photochemical reactivity. Aromatic nitro compounds are known to undergo various photochemical transformations. Studies on 2-nitrobenzofurans, which are structurally similar to the nitrobenzoxazole core, have shown that they can undergo nitro-nitrite rearrangements upon photolysis. daneshyari.com It is plausible that irradiation of this compound could lead to similar rearrangements or other photochemical reactions, potentially involving the oxazole ring or the substituents.

Investigations into the Biological Activities of 4 Methylthio 2 Nitrobenzo D Oxazole and Its Derivatives

Antimicrobial Activity Research

Derivatives of the oxazole (B20620) family have demonstrated a wide range of antimicrobial activities. iajps.comnih.gov The core structure serves as a versatile template for the development of agents targeting bacteria, fungi, mycobacteria, and protozoa.

Oxazole derivatives have been the subject of extensive research for their antibacterial properties. iajps.com Synthetic modifications to the oxazole ring have yielded compounds with activity against both Gram-positive and Gram-negative bacteria. iajps.com For instance, certain amido sulfonamido methane-linked bisoxazoles have been synthesized and identified as a new class of potential antibacterial agents. iajps.com

Studies have evaluated various oxazole analogues against a panel of pathogenic bacteria. Kaspady et al. synthesized a series of heterocyclic derivatives and tested their antibacterial efficacy against organisms such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, using ampicillin (B1664943) as a reference drug. nih.gov Within this series, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were identified as the most potent compounds. nih.gov Similarly, another study on substituted oxa/thiazoles showed that certain derivatives possessed antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against E. coli. nih.gov

The following table summarizes the antibacterial activity of selected oxazole derivatives as reported in the literature.

Derivative ClassTarget Organism(s)Observed ActivityReference(s)
Substituted oxa/thiazolesE. coliGood activity, with some derivatives equipotent to ciprofloxacin. nih.gov
2-tert-Butyl-4-(aryl)oxazolesB. subtilis, S. aureus, E. coli, K. pneumoniae2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were the most active. nih.gov
Bicyclic 4-nitroimidazolesAnaerobic Bacteria (C. difficile), Helicobacter pyloriConjugates with oxazolidinone showed promising activity against anaerobic pathogens. nih.gov nih.gov
1,3,4-Oxadiazole (B1194373) derivativesP. aeruginosa, S. aureusDerivatives were stronger than the reference drug ampicillin. mdpi.com mdpi.com

The antifungal potential of oxazole-containing compounds is also an active area of investigation. iajps.com Research has demonstrated that specific structural features can confer significant activity against various fungal species. For example, a series of thioether derivatives incorporating a 4-methylumbelliferone (B1674119) fused oxazole moiety were designed and evaluated for their antifungal potency. nih.gov

In this study, ethyl thioether derivatives 3aa and 3ba showed a noteworthy inhibitory effect on the mycelial growth of Valsa mali and Botrytis cinerea, with EC₅₀ values ranging from 12-16 μg/mL. nih.gov These same compounds also provided over 88% protective and curative effects against B. cinerea on tomato fruits at a concentration of 90 μg/mL. nih.gov Other research has noted that nearly all compounds in a series of pyrano(30,20-d)oxazole derivatives exhibited high antifungal activity. iajps.com

The table below highlights the antifungal activity of specific oxazole derivatives.

Derivative ClassTarget FungusObserved Activity/EfficacyReference(s)
4-Methylumbelliferone fused oxazole ethyl thioethers (3aa, 3ba)Valsa mali, Botrytis cinereaEC₅₀ of 12-16 μg/mL against mycelial growth. nih.gov
4-Methylumbelliferone fused oxazole ethyl thioethers (3aa, 3ba)Botrytis cinerea (on tomato)>88% protective and curative effect at 90 μg/mL. nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolA. fumigatusBetter activity than the standard drug terbinafine. mdpi.com mdpi.com

Nitroaromatic compounds, including those with a benzoxazole (B165842) core, have emerged as a highly promising class of antitubercular agents, particularly in the fight against multidrug-resistant tuberculosis (MDR-TB). nih.gov A key target for these compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.govnih.govbohrium.com DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of D-arabinofuranosyl residues, which are essential components of arabinans. nih.govresearchgate.netmdpi.com

Nitro-substituted benzothiazinones (BTZs), which are structurally related to nitrobenzoxazoles, act as mechanism-based covalent inhibitors of DprE1. nih.gov The inhibitory mechanism involves the reduction of the compound's nitro group by the reduced flavin cofactor within the DprE1 active site. researchgate.net This process generates a reactive nitroso species that subsequently forms a covalent bond with a cysteine residue (Cys387) in the enzyme, leading to irreversible inactivation. bohrium.com This mode of action effectively halts the synthesis of the arabinan (B1173331) layer of the cell wall, proving lethal to the bacterium. researchgate.net The potency of these compounds is significant, with some, like BTZ043, showing activity at nanomolar concentrations. researchgate.net The essentiality and unique presence of DprE1 in mycobacteria make it an attractive and specific target for novel anti-TB drugs. mdpi.com

The investigation into the broader antimicrobial applications of oxazole-related heterocycles has included studies on their antiprotozoal activity. Research into a series of 1,3,4-oxadiazole derivatives, which share structural similarities with the benzoxazole class, demonstrated that these compounds possess antiprotozoal capabilities in addition to other antimicrobial effects. mdpi.com While specific studies focusing solely on the antiprotozoal action of 4-(Methylthio)-2-nitrobenzo[d]oxazole are not prominent, the activity of related heterocyclic structures suggests a potential avenue for future research.

Anticancer Research Pathways

Heterocyclic compounds, including the oxazole and related oxadiazole scaffolds, are of significant interest in oncology for their potential as antiproliferative agents. nih.govnih.gov

The anticancer activity of oxazole derivatives often stems from their ability to interact with and modulate key cellular pathways that are dysregulated in cancer. Research has identified several mechanisms through which these compounds exert their effects.

One major target is tubulin polymerization . nih.gov Microtubules are critical for several cellular functions, including mitosis, and their disruption can arrest the cell cycle and induce apoptosis. nih.gov Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization, making this a promising anticancer strategy. nih.gov

Another targeted pathway involves the inhibition of signaling proteins like STAT3 (Signal Transducer and Activator of Transcription 3) . STAT3 is a transcription factor that regulates genes involved in cell proliferation and apoptosis and is considered an attractive therapeutic target in oncology. nih.gov A series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential, with predictive studies indicating that STAT3 inhibition was a probable mechanism of action. nih.gov

Furthermore, inhibition of lipid kinases such as PI3Ks represents another pathway modulated by these compounds. The PI3K pathway is crucial for cell signaling, and its blockage can inhibit cancer progression. nih.gov A family of 1,3,4-oxadiazole derivatives was developed as potent PI3K inhibitors. nih.gov

Studies on novel 2,4,5-trisubstituted oxazole derivatives have demonstrated good antiproliferative activity in vitro against various cancer cell lines, with some compounds showing efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov

The table below summarizes the pathways modulated by various oxazole and oxadiazole derivatives.

Derivative ClassModulated Pathway/TargetCancer Cell Line(s)Reference(s)
2,4,5-Trisubstituted oxazolesProliferation InhibitionSquamous Cell Carcinoma, Prostatic Neoplasms nih.gov
1,3,4-OxadiazolesTubulin Polymerization Inhibition- nih.govnih.gov
2,5-Diaryl-1,3,4-oxadiazolesSTAT3 InhibitionHT-29 (colon), MDA-MB-231 (breast) nih.gov
1,3,4-OxadiazolesPI3K Inhibition- nih.gov
2-Thioxoimidazolidin-4-ones with benzoxazole moietyProliferation InhibitionHePG-2 (liver), MCF-7 (breast) researchgate.net

In Vitro Cytotoxicity Assessments

The cytotoxic potential of benzoxazole derivatives and related heterocyclic compounds has been evaluated against various cell lines. These assessments are crucial in determining the therapeutic window and potential applications of these compounds, particularly in oncology.

Derivatives of 2-arylnaphtho[2,3-d]oxazole-4,9-dione have demonstrated notable cytotoxicity against human prostate cancer cell lines. nih.gov Specifically, these compounds were tested on both androgen-dependent (LNCaP) and androgen-independent (PC3) cell lines. The results indicated a generally stronger cytotoxic effect on the LNCaP cells. nih.gov Among the tested compounds, the meta-substituted 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione was identified as the most potent, exhibiting significant cytotoxicity on both cell lines after a five-day exposure period. nih.gov

In other studies, various oxadiazole derivatives have been screened for their cytotoxic effects. For instance, N-(benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives were evaluated using the MTT assay on NIH/3T3 mouse fibroblast cells. nih.gov The results showed varying degrees of cytotoxicity, with one compound exhibiting the highest cytotoxic activity and another possessing the lowest. nih.gov Conversely, certain novel pyrrolo[3,4-d]pyridazinone derivatives, which also feature a five-membered heterocyclic ring, were found to exert no cytotoxicity, highlighting the structural specificity of this effect. mdpi.com Similarly, a selective COX-2 inhibitor, compound 61, was reported to have potential anti-inflammatory activity without any associated cytotoxicity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Oxazole and Oxadiazole Derivatives

Compound/Derivative Class Cell Line(s) Activity IC50 Value Reference
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione LNCaP (prostate cancer) Cytotoxic 0.03 μM nih.gov
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione PC3 (prostate cancer) Cytotoxic 0.08 μM nih.gov
N-(Benzothiazol-2-yl)-2-[[5-(4-methoxyphenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide (3a) NIH/3T3 (fibroblast) Highest cytotoxicity in its series Not specified nih.gov
N-(Benzothiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide (3g) NIH/3T3 (fibroblast) Lowest cytotoxicity in its series Not specified nih.gov
Pyrrolo[3,4-d]pyridazinone derivatives Not specified Non-cytotoxic Not applicable mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic potential of this compound and its derivatives is significantly linked to their ability to modulate the activity of key enzymes and receptors involved in various disease pathways.

Targeting Key Enzymes (e.g., DprE1, DNA GyrB, Myeloperoxidase, Histone Deacetylase 6 (HDAC6), COX-2)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is an essential enzyme in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov Its inhibition is a key strategy in the development of new anti-tuberculosis drugs. nih.govmedchemexpress.com Inhibitors of DprE1 can be classified as covalent or non-covalent. nih.gov Covalent inhibitors often contain an aromatic nitro group that, upon reduction by the enzyme's FAD cofactor, forms a nitroso intermediate which then forms a permanent covalent bond with a cysteine residue (Cys387) in the active site. nih.gov Several classes of compounds, including nitrobenzothiazinones and nitrobenzamides, act as covalent DprE1 inhibitors. nih.gov More recently, non-covalent inhibitors like the 2-carboxyquinoxalines have been identified, which also demonstrate potent bactericidal activity. epa.gov Research has led to the development of compounds with strong antimycobacterial activity against drug-resistant clinical isolates. nih.gov

DNA Gyrase B (GyrB): DNA gyrase is a type II topoisomerase essential for bacterial survival, making its ATPase subunit, GyrB, a viable target for antibacterial agents. researchgate.netnih.govmdpi.com Oxadiazole derivatives have been designed as potential DNA gyrase inhibitors, with some compounds showing low micromolar inhibition of E. coli DNA gyrase. researchgate.net Similarly, aminocoumarin antibiotics like novobiocin (B609625) and clorobiocin (B606725) inhibit DNA gyrase by binding to the B subunit. nih.gov The structural features of these compounds, such as hydrophobic alkyl substituents, are crucial for their biological activity. nih.gov More recent studies have explored morpholine-based thiazoles as potent DNA gyrase inhibitors with promising safety profiles. als-journal.com

Myeloperoxidase (MPO): MPO is a heme enzyme found in neutrophils that produces potent oxidants like hypochlorous acid (HOCl) as part of the inflammatory response. mdpi.comnih.gov However, excessive MPO activity can lead to tissue damage. mdpi.comnih.gov Various anti-inflammatory drugs, including dapsone (B1669823) and mefenamic acid, have been shown to be potent MPO inhibitors, acting by promoting the formation of an inactive enzyme intermediate. nih.gov Benzoic acid hydrazides have also been identified as effective and selective MPO inhibitors. researchgate.net Furthermore, libraries of 2H-indazoles and 1H-indazolones have been synthesized and evaluated, yielding several potent MPO inhibitors with IC50 values below 1μM. nih.gov

Histone Deacetylase 6 (HDAC6): HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins and is a target for cancer therapy. nih.govnih.gov Many HDAC inhibitors utilize a hydroxamic acid zinc-binding group (ZBG), but concerns about genotoxicity have spurred the search for alternatives. nih.gov New classes of inhibitors include those with a 3-hydroxy-isoxazole ZBG and difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, which act as mechanism-based inhibitors. nih.govmdpi.com Sulfur analogues of the known inhibitor Tubastatin A, have also been developed, showing potent and selective HDAC6 inhibition in the nanomolar range. rsc.org

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for producing prostaglandins (B1171923) during inflammation. mdpi.com Selective COX-2 inhibitors (coxibs) were developed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com A wide array of heterocyclic compounds, including 4,5-diaryloxazoles and 2,5-diaryl-1,3,4-oxadiazoles, have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.govresearchgate.net Structure-activity relationship studies have highlighted the importance of specific substituents, such as methylsulfonyl groups, for enhancing COX-2 selectivity. nih.govresearchgate.net

Table 2: Inhibition of Key Enzymes by Various Compounds

Enzyme Inhibitor Class/Compound Mechanism/Effect IC50/MIC Value Reference
DprE1 Nitrobenzamides Covalent inhibition MIC = 0.031 μg/mL (for c2, d1, d2) nih.gov
DprE1 Benzomorpholine derivative (B18) Reversible inhibition MIC = 0.18 µg/mL (H37Ra) nih.gov
DNA Gyrase Substituted Oxadiazole (35) Inhibition of E. coli DNA gyrase IC50 = 1.2 μM researchgate.net
DNA Gyrase Morpholine-thiazole (5h) Inhibition of DNA gyrase IC50 = 3.52 µg/ml als-journal.com
Myeloperoxidase Dapsone Reversible inhibition ~1 μM nih.gov
Myeloperoxidase 2H-Indazoles/1H-Indazolones Potent inhibition <1μM (for 14 compounds) nih.gov
HDAC6 3-hydroxy-isoxazole derivative Inhibition IC50 = 700 nM (best candidate) nih.gov
HDAC6 Tubathians (Sulfur analogues of Tubastatin A) Potent and selective inhibition IC50 = 1.9–22 nM rsc.org
COX-2 4,5-Diaryloxazole (SC-299) Selective inhibition ~800-fold selectivity for COX-2 nih.gov

Receptor Agonism/Antagonism (e.g., Free Fatty Acid Receptor GPR40, Tyrosine Kinases)

Free Fatty Acid Receptor GPR40: G protein-coupled receptor 40 (GPR40), also known as FFA receptor 1, is activated by medium and long-chain free fatty acids and plays a role in augmenting glucose-dependent insulin (B600854) secretion. nih.gov This makes it an attractive drug target for type 2 diabetes. nih.gov Several synthetic agonists of GPR40 have been developed. nih.govmedchemexpress.com For instance, the GPR40 agonist TUG469 has shown neuroprotective effects in animal models of Parkinson's disease by reducing neurotoxicity and motor impairment. nih.gov Another agonist, TAK-875, reached clinical trials and showed efficacy in improving glycemic control, although its development was halted due to liver toxicity concerns. nih.gov

Tyrosine Kinases: Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in many cancers. ed.ac.uk This has led to the development of numerous small-molecule kinase inhibitors. ed.ac.uk In acute myeloid leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) make it an attractive therapeutic target, with several generations of inhibitors developed. nih.gov Similarly, in chronic myeloid leukemia (CML), tyrosine kinase inhibitors like imatinib (B729) are standard treatments. semanticscholar.org Other kinases such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK) are targets in B-cell malignancies and T-cell-mediated diseases, respectively. chemrxiv.org

Effects on Platelet Aggregation Mechanisms

The modulation of platelet aggregation is a key therapeutic strategy for preventing and treating cardiovascular diseases. rsc.org Research has explored various compounds for their antiplatelet effects. 4-methylcatechol, a metabolite of dietary polyphenols, has been shown to be a potent antiplatelet agent, more so than acetylsalicylic acid, by interfering with the cyclooxygenase-thromboxane synthase coupling. nih.gov

Thiazole (B1198619) derivatives have also been investigated for their ability to inhibit platelet aggregation. healthbiotechpharm.org One novel 4-piperidone-based thiazole derivative demonstrated significant inhibition of collagen- and ADP-induced platelet aggregation, likely by blocking secondary aggregation pathways. healthbiotechpharm.org Furthermore, aryl guanidine-like systems have been found to significantly inhibit platelet aggregation induced by both ADP and collagen, suggesting a potential benefit in reducing tumor cell-platelet interactions as well. rsc.org In experimental models, the aminoxazol derivative ditazole (B95747) has been shown to inhibit platelet aggregation induced by tumor cells. researchgate.net Studies in septic ARDS models have also shown that antiplatelet drugs like aspirin, clopidogrel, and tirofiban (B1683177) can decrease platelet activation and the formation of platelet-leukocyte aggregates. nih.gov

Exploration of Other Pharmacological Effects

Anti-inflammatory Response Pathways

The anti-inflammatory effects of benzoxazole derivatives and related compounds are often linked to their inhibition of key inflammatory mediators. The inhibition of COX-2 is a primary mechanism, as this enzyme is responsible for the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com Compounds such as 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated significant in vivo anti-inflammatory activity, reducing edema and levels of inflammatory markers like nitric oxide (NO), IL-6, and COX-2. nih.gov

Beyond direct enzyme inhibition, other pathways are also involved. For instance, the inhibition of aquaporin-4 (AQP4), a water channel protein, has been shown to induce an anti-inflammatory response in the context of lung inflammation and cerebral edema. nih.gov The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in the inflammatory response. semanticscholar.org Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes like COX-2, leading to anti-inflammatory effects. semanticscholar.org Methyl-thiol-bridged oxadiazole and triazole heterocycles have been identified as inhibitors of NF-κB, demonstrating the potential of this class of compounds to modulate inflammatory pathways through multiple mechanisms. semanticscholar.org

Antioxidative Mechanisms

There is currently no available research data on the antioxidative mechanisms of this compound or its derivatives. Studies investigating its ability to scavenge free radicals, inhibit lipid peroxidation, or modulate antioxidant enzyme systems have not been found in the existing scientific literature.

Metabolic Regulation (e.g., Antidiabetic, Anti-obesity Research)

Investigations into the effects of this compound on metabolic regulation are absent from current scientific discourse. There are no published studies exploring its potential as an antidiabetic or anti-obesity agent, nor any data on its influence on relevant metabolic pathways.

Antiviral Activity Investigations

The antiviral properties of this compound have not been a subject of scientific inquiry. There is no literature detailing its efficacy against any viral pathogens or its mechanism of antiviral action.

Anti-neuropathic Activity Research

Research into the potential anti-neuropathic activity of this compound is not present in the available scientific record. No studies have been conducted to assess its impact on neuropathic pain models or related neurological pathways.

Structure Activity Relationship Sar Analyses for 4 Methylthio 2 Nitrobenzo D Oxazole Derivatives

Impact of Substituent Variation on Biological Activity

Substituents on the benzoxazole (B165842) scaffold play a pivotal role in defining the molecule's interaction with biological targets. The nature, position, and electronic properties of these groups can dramatically alter the compound's efficacy and pharmacological profile. For benzoxazole derivatives, substituents at positions 2 and 5 have been identified as particularly important for biological activity. nih.gov

The methylthio (-SCH₃) group at position 4 of the benzoxazole ring is a key structural feature. While direct SAR studies on 4-(methylthio)-2-nitrobenzo[d]oxazole are not extensively detailed in the provided context, the role of sulfur-containing moieties can be inferred from studies on related heterocyclic systems like benzothiazoles. The thiol group is considered essential for the toxicological and fungicidal activity in some benzothiazole (B30560) derivatives. nih.gov The presence of a methylthio group has been specifically linked to excellent anticancer activity in certain pyrimidine-containing benzothiazole derivatives. nih.gov This suggests that the sulfur atom in the methylthio group of this compound likely plays a significant role in its biological interactions, potentially through mechanisms such as hydrogen bonding, hydrophobic interactions, or by influencing the electronic properties of the aromatic system.

Table 1: Inferred Impact of Sulfur-Containing Groups on Biological Activity in Related Heterocycles

Compound ClassSubstituentObserved EffectReference
Benzothiazole DerivativesThiol (-SH)Essential for toxicity and fungicidal action. nih.gov nih.gov
Benzothiazole DerivativesMethylthio (-SCH₃)Associated with good anticancer activity. nih.gov nih.gov

The nitro group (-NO₂) is a powerful modulator of pharmacological activity, largely due to its strong electron-withdrawing nature. nih.govsvedbergopen.com This property deactivates the aromatic ring by pulling electron density away from it. nih.gov The introduction of nitro groups into a benzoxazole structure has been shown to significantly increase the biological activity of the resulting compounds. researchgate.net

The position of the nitro group is critical. In a series of benzoxazole-oxadiazole derivatives, a nitro group at the meta-position (position 3) of an attached aryl ring resulted in significantly more potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to a nitro group at the para-position (position 4). nih.gov This highlights that the placement of the electron-withdrawing nitro group can fine-tune the molecule's interaction with specific enzyme active sites. nih.gov In biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can be central to the drug's mechanism of action. nih.govresearchgate.net

Table 2: Influence of Nitro Group Position on Cholinesterase Inhibition

Compound AnalogueNitro Group PositionRelative Inhibitory ActivityReference
Analogue 16meta-NO₂High Potency (more potent than standard) nih.gov
Analogue 19para-NO₂Lower Potency (relative to analogue 16) nih.gov

Conversely, the type of substituent can also lead to decreased activity. The presence of bulky hydrocarbon groups at position 2 of the benzoxazole ring has been shown to result in inactive compounds, possibly due to steric hindrance which prevents the molecule from fitting into its target binding site. nih.gov The electronic nature of substituents is also a determining factor; electron-donating groups like methoxy (B1213986) (-OCH₃) can have complex effects, where their position is more critical than their mere presence. nih.gov

Pharmacophore Identification and Mapping

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For benzoxazole derivatives, pharmacophore analysis has been used to identify key sites responsible for different biological activities. researchgate.net These models typically highlight essential features such as:

Hydrogen Bond Acceptors/Donors: The oxygen and nitrogen atoms in the oxazole (B20620) ring and substituents like the nitro group can act as hydrogen bond acceptors.

Hydrophobic Regions: The aromatic benzene (B151609) ring forms a core hydrophobic region.

Aromatic Rings: The fused ring system itself is a key feature for stacking interactions.

In silico techniques like molecular docking are used to visualize and understand these interactions. Docking studies of benzoxazole derivatives into the active sites of enzymes, such as VEGFR-2, have shown specific interactions with key amino acid residues. tandfonline.com For benzo[d]oxazole-2-thio derivatives, molecular docking has demonstrated strong binding affinities to the nucleoside diphosphate (B83284) kinase receptor of S. aureus, and pharmacophore analysis revealed distinct sites associated with antibacterial, antiviral, and anticancer properties. researchgate.net This process of identification and mapping is fundamental in drug design, allowing for the rational modification of lead compounds like this compound to enhance their activity and selectivity.

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. However, the parent compound, this compound, is an achiral molecule. It does not possess a chiral center and therefore does not exist as enantiomers or diastereomers.

Consequently, stereochemical considerations are not applicable to the compound itself. These considerations would become critically important if chiral centers were introduced into the molecule through synthetic modification. For any such chiral derivatives, it would be expected that different stereoisomers would exhibit different pharmacological potencies and effects, as they would interact differently with the chiral environment of biological macromolecules like enzymes and receptors.

Mechanistic Investigations at the Molecular and Biochemical Levels

Molecular Basis of Target Interaction

The interaction of 4-(Methylthio)-2-nitrobenzo[d]oxazole with its biological targets is a complex interplay of various molecular forces. These interactions can be broadly categorized into non-covalent and covalent interactions, both of which are crucial for its mechanism of action.

Non-Covalent Interactions

Non-covalent interactions are fundamental to the initial recognition and binding of this compound to its biological targets. These forces, while individually weak, collectively contribute to the stability of the ligand-target complex. The key non-covalent interactions involving this compound include hydrogen bonding, π-π stacking, hydrophobic forces, and van der Waals interactions.

The benzoxazole (B165842) ring system, with its heteroatoms, provides opportunities for specific hydrogen bonds with amino acid residues in a protein's active site. Furthermore, the aromatic nature of the benzo[d]oxazole core facilitates π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan. The methylthio group can contribute to hydrophobic interactions, further anchoring the molecule in a binding pocket.

Interaction TypePotential Interacting Groups on Target
Hydrogen BondingAmino acid residues with hydrogen bond donors/acceptors (e.g., Ser, Thr, Asn, Gln)
π-π StackingAromatic amino acid residues (e.g., Phe, Tyr, Trp)
Hydrophobic ForcesNonpolar amino acid residues (e.g., Val, Leu, Ile)
Van der Waals InteractionsGeneral close contacts with the binding site surface

Covalent Adduct Formation

Beyond reversible non-covalent interactions, this compound has the potential to form irreversible covalent adducts with its biological targets. This is often associated with the bioreduction of its nitro group.

The electron-withdrawing nature of the nitro group can make the benzoxazole ring susceptible to nucleophilic attack. More significantly, enzymatic reduction of the nitro group can lead to the formation of highly reactive intermediates, such as nitroso, hydroxylamino, and ultimately amino derivatives. These reactive species can then form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on target proteins, leading to their irreversible inactivation.

Biochemical Pathways Affected by this compound

The molecular interactions of this compound translate into measurable effects on biochemical pathways. These effects can be studied through enzyme kinetics and the analysis of modulated cellular processes.

Enzyme Kinetics and Inhibition Mechanisms

Investigations into the effect of this compound on enzyme activity can reveal its specific inhibitory mechanisms. By studying the rate of an enzymatic reaction in the presence of varying concentrations of the compound, it is possible to determine the nature of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Lineweaver-Burk plots are a common graphical method used to distinguish between these inhibition models. The type of inhibition provides valuable insights into whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

Inhibition TypeDescription
CompetitiveInhibitor binds to the active site, competing with the substrate.
Non-competitiveInhibitor binds to an allosteric site, affecting the enzyme's conformation regardless of substrate binding.
UncompetitiveInhibitor binds only to the enzyme-substrate complex.
MixedInhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Modulation of Cellular Processes

The enzymatic inhibition or other molecular interactions of this compound can lead to the modulation of specific cellular processes and metabolic pathways. By identifying the enzymes that are targeted, researchers can infer which metabolic routes are likely to be affected.

Computational Chemistry and Molecular Modeling of 4 Methylthio 2 Nitrobenzo D Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 4-(Methylthio)-2-nitrobenzo[d]oxazole, these methods can predict its geometry, electron distribution, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. DFT calculations for benzoxazole (B165842) derivatives are typically performed to understand their structural and electronic properties. researchgate.netsemanticscholar.org For this compound, DFT studies would reveal the influence of the electron-withdrawing nitro group and the methylthio substituent on the geometry and electron density of the benzoxazole core. The presence of the nitro group is expected to significantly influence the electronic distribution across the aromatic system. researchgate.net

Theoretical calculations on similar heterocyclic systems have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable predictions of molecular geometries and electronic parameters. irjweb.com These studies form a basis for understanding the electronic landscape of the title compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized over the electron-rich methylthio group and the benzoxazole ring, while the LUMO is likely to be concentrated on the electron-deficient nitro group and the fused ring system. This distribution facilitates intramolecular charge transfer, a property often associated with the biological activity of related compounds. The HOMO-LUMO energy gap for similar nitro-substituted benzoxazole derivatives has been shown to be relatively small, indicating a higher potential for chemical reactivity. semanticscholar.org

Table 1: Predicted Frontier Molecular Orbital Energies for a Representative Nitrobenzoxazole Analog

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.7
Energy Gap (ΔE)3.8

Note: These values are representative for a similar nitro-substituted benzoxazole and are intended to provide a qualitative understanding.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating a high electron density and a prime site for electrophilic interactions. Conversely, positive potential regions are expected around the hydrogen atoms of the benzene (B151609) ring and the methyl group. The nitrogen atom of the oxazole (B20620) ring also represents a potential site for interaction. nih.govresearchgate.net Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. mdpi.com

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net It is calculated based on the HOMO and LUMO energies and provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The presence of the strongly electron-withdrawing nitro group in this compound is expected to result in a relatively high electrophilicity index, suggesting that the molecule is a good electron acceptor. This property is significant in predicting its reactivity in chemical reactions and its potential to interact with nucleophilic sites in biological macromolecules. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Representative Nitroaromatic Compound

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)2.7
Electronegativity (χ)4.6
Chemical Hardness (η)1.9
Electrophilicity Index (ω)5.54

Note: These values are based on a representative nitroaromatic compound and serve as an illustrative example.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsdronline.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on various benzoxazole derivatives have revealed their potential to interact with a range of protein targets, often through a combination of hydrogen bonding and hydrophobic interactions. researchgate.netresearchgate.net For this compound, docking simulations could be performed against relevant biological targets to predict its potential as a therapeutic agent.

The nitro group of the molecule is capable of forming strong hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's active site. The benzoxazole ring system can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methylthio group can engage in hydrophobic interactions. Docking studies of nitrobenzoxazole derivatives have shown their potential to bind to enzymes like β-tubulin, suggesting possible applications as antimicrobial or anticancer agents. researchgate.net Similarly, other benzoxazole compounds have been docked into the active sites of enzymes such as caspase-3, indicating a potential role in inducing apoptosis. scilit.com

Table 3: Potential Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Residues
Hydrogen BondingArg, Lys, His, Asn, Gln
π-π StackingPhe, Tyr, Trp
Hydrophobic InteractionsVal, Leu, Ile, Ala

Note: This table lists potential interactions based on the functional groups present in the molecule and findings from docking studies of similar compounds.

Binding Affinity Predictions

There is no specific information available in the searched scientific literature regarding the binding affinity predictions of this compound with any particular biological target. Computational studies on other benzoxazole derivatives have shown that this class of compounds can exhibit significant binding affinities to a range of protein targets, including enzymes and receptors. pnrjournal.comresearchgate.net These studies often employ molecular docking simulations to predict the binding energy and interaction modes of the compounds within the active site of a target protein. However, without specific studies on this compound, no quantitative binding affinity data or detailed interaction analysis can be provided.

Pharmacophore Modeling and Virtual Screening Applications

Specific pharmacophore models developed based on this compound or its use in virtual screening campaigns have not been reported in the available literature. Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.netuniv-tlemcen.dz This approach is valuable in drug discovery for screening large compound libraries to identify potential new hits. While pharmacophore studies have been conducted for various classes of heterocyclic compounds, including some benzoxazole derivatives, none were found to specifically involve this compound. researchgate.net

Dynamic Simulations (e.g., Molecular Dynamics)

No molecular dynamics (MD) simulation studies for this compound have been published in the accessible scientific literature. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. pensoft.netnih.govresearchgate.net Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular interactions. Although MD simulations are frequently applied in the study of other novel compounds and their protein targets, specific data for this compound is currently unavailable. pensoft.netnih.govresearchgate.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues

The core structure of 4-(methylthio)-2-nitrobenzo[d]oxazole offers a versatile platform for the design and synthesis of new analogues with potentially enhanced or novel biological activities. Future synthetic efforts will likely focus on systematic modifications of the benzoxazole (B165842) core to establish comprehensive structure-activity relationships (SAR).

Key synthetic strategies may include:

Modification of the Methylthio Group: The methylthio group at the 4-position can be readily oxidized to the corresponding methylsulfinyl or methylsulfonyl derivatives, altering the electronic properties and potential for hydrogen bonding. nih.gov Furthermore, replacement of the methylthio group with other substituents, such as different alkylthio, arylthio, or amino groups, could significantly impact biological activity.

Alterations to the Nitro Group: The nitro group at the 2-position is a strong electron-withdrawing group and can be crucial for certain biological activities. Future work could explore the replacement of the nitro group with other electron-withdrawing moieties like cyano or trifluoromethyl groups. Conversely, reduction of the nitro group to an amino group would provide a key intermediate for further functionalization, leading to a diverse array of new compounds. evitachem.com

Substitution on the Benzene (B151609) Ring: The benzene ring of the benzoxazole system provides further opportunities for modification. The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, at different positions could modulate the lipophilicity, metabolic stability, and target-binding affinity of the resulting analogues.

A study on the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles demonstrated that the methylthio group at the C4 position of the oxazole (B20620) ring could be easily removed or oxidized, highlighting the synthetic tractability of this class of compounds. nih.gov

Exploration of Novel Biological Targets

While the full spectrum of biological targets for this compound is yet to be elucidated, related nitroaromatic and benzoxazole compounds have shown a wide range of biological activities, suggesting multiple potential avenues for investigation.

Future research should aim to identify and validate novel biological targets for this compound and its analogues. This can be achieved through a combination of approaches:

Phenotypic Screening: High-throughput screening of this compound and its derivatives against various cell lines (e.g., cancer, bacterial, fungal) can uncover new therapeutic areas.

Target-Based Screening: Based on the activities of similar heterocyclic compounds, focused screening against specific enzyme families, such as kinases, proteases, or metabolic enzymes, could yield promising results. For instance, various oxadiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov

Chemoproteomics: Advanced techniques like affinity chromatography and mass spectrometry can be employed to identify the direct binding partners of this compound within the proteome of relevant cells or organisms.

The antitubercular nitroimidazoles, a related class of compounds, have been shown to target the respiratory chain of Mycobacterium tuberculosis. nih.govnih.gov This suggests that the respiratory enzymes could be a potential target class for this compound and its analogues, particularly in the context of infectious diseases.

Advanced Mechanistic Elucidation

A deeper understanding of the mechanism of action at the molecular level is crucial for the rational design of more potent and selective analogues. Future mechanistic studies should focus on:

Biochemical and Biophysical Assays: Detailed enzymatic assays will be essential to quantify the inhibitory potency and determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) against identified biological targets. Biophysical techniques such as X-ray crystallography or NMR spectroscopy could provide atomic-level insights into the binding mode of the compound to its target protein.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding poses of this compound and its analogues within the active site of a target protein. These computational models can help to rationalize observed SAR and guide the design of new compounds with improved binding affinity.

Metabolic Studies: Investigating the metabolic fate of this compound is important. The nitro group, for instance, can be susceptible to metabolic reduction, which may lead to the formation of reactive intermediates that contribute to the compound's biological effects or potential toxicity. evitachem.com

Applications in Chemical Biology and Material Science

Beyond its potential as a therapeutic agent, the unique chemical properties of the this compound scaffold lend themselves to applications in other scientific disciplines.

Chemical Biology: The benzoxazole core is a known fluorophore. By modifying the substituents on the ring, it may be possible to develop fluorescent probes for imaging specific biological processes or for use in high-throughput screening assays. The reactivity of the compound could also be harnessed to design activity-based probes for identifying and studying specific enzymes.

Material Science: Nitroaromatic compounds and heterocyclic systems have found applications in material science. umass.edu The o-nitrobenzyl group, for example, is a well-known photolabile protecting group used in the development of photosensitive materials. umass.edu The potential for this compound and its derivatives to be used in the development of novel polymers, organic light-emitting diodes (OLEDs), or other functional materials warrants exploration. The thermal and chemical stability of related oxadiazole structures makes them attractive for such applications. nih.gov

The continued exploration of the chemistry and biology of this compound and its analogues holds significant promise for the discovery of new scientific tools and therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.